molecular formula C17H22N2O4 B12079456 5-(Cyclohex-1-en-1-yl)-2-nitroaniline, N-BOC protected CAS No. 1332765-76-0

5-(Cyclohex-1-en-1-yl)-2-nitroaniline, N-BOC protected

Cat. No.: B12079456
CAS No.: 1332765-76-0
M. Wt: 318.4 g/mol
InChI Key: FBPFMIPOQMRZNG-UHFFFAOYSA-N
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Description

5-(Cyclohex-1-en-1-yl)-2-nitroaniline, N-BOC protected, is a compound that features a cyclohexene ring attached to a nitroaniline moiety, with a tert-butyloxycarbonyl (BOC) protecting group on the amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Cyclohex-1-en-1-yl)-2-nitroaniline, N-BOC protected, typically involves the following steps:

    Nitration: The starting material, cyclohexene, undergoes nitration to introduce the nitro group.

    Amination: The nitro compound is then reduced to form the corresponding aniline.

    BOC Protection: The aniline is reacted with di-tert-butyl dicarbonate (BOC anhydride) in the presence of a base such as triethylamine to introduce the BOC protecting group.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(Cyclohex-1-en-1-yl)-2-nitroaniline, N-BOC protected, can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine, and the BOC group can be removed under acidic conditions.

    Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be employed under mild conditions.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

5-(Cyclohex-1-en-1-yl)-2-nitroaniline, N-BOC protected, has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of bioactive compounds.

    Medicine: Explored for its potential in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Cyclohex-1-en-1-yl)-2-nitroaniline, N-BOC protected, depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The BOC protecting group can be removed under acidic conditions to reveal the active amine, which can interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

    5-(Cyclohex-1-en-1-yl)-2-nitroaniline: Without the BOC protection, this compound is more reactive and less stable.

    2-Nitroaniline, N-BOC protected: Lacks the cyclohexene ring, resulting in different chemical properties and reactivity.

    Cyclohex-1-en-1-ylamine, N-BOC protected: Lacks the nitro group, leading to different applications and reactivity.

Uniqueness

5-(Cyclohex-1-en-1-yl)-2-nitroaniline, N-BOC protected, is unique due to the combination of the cyclohexene ring, nitro group, and BOC protection. This combination imparts specific reactivity and stability, making it valuable in various synthetic and research applications.

Properties

CAS No.

1332765-76-0

Molecular Formula

C17H22N2O4

Molecular Weight

318.4 g/mol

IUPAC Name

tert-butyl N-[5-(cyclohexen-1-yl)-2-nitrophenyl]carbamate

InChI

InChI=1S/C17H22N2O4/c1-17(2,3)23-16(20)18-14-11-13(9-10-15(14)19(21)22)12-7-5-4-6-8-12/h7,9-11H,4-6,8H2,1-3H3,(H,18,20)

InChI Key

FBPFMIPOQMRZNG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC(=C1)C2=CCCCC2)[N+](=O)[O-]

Origin of Product

United States

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